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Profile of SAR156497

SAR156497 is recognized in the literature as an exquisitely selective pan-Aurora kinase inhibitor,

meaning it potently inhibits Aurora A, B, and C kinases with minimal off-target effects [1] [2] [3].

The table below summarizes its key biochemical and cellular activity data:

Parameter Description / Value

Inhibitor Type Pan-Aurora (A, B, and C) [2]

Reported IC₅₀ (Biochemical) Aurora A: 0.6 nM; Aurora B: 1 nM; Aurora C: 3 nM [3]

Cellular Activity (HCT116
cells)

IC₅₀ (cell viability): 3.7 µM [1]

Key Characteristic Exceptional kinome-wide selectivity, making it a valuable tool
compound [1]

Direct Experimental Comparison

A 2017 study provides a direct, experimental comparison between SAR156497 and two newer pyrimido-

benzodiazipinone-based inhibitors, referred to as Compound 1 and Compound 2 [1]. The following table
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collates the quantitative data from this study, which used identical experimental protocols to ensure a fair

comparison.

Parameter SAR156497 Compound 1 Compound 2

Cellular Target
Engagement (IC₅₀ in
HCT116 cells)

- Aurora A
autophosphorylation

> 40 nM [1] < 40 nM [1] < 40 nM [1]

- Histone H3
phosphorylation (Aurora

B marker)

> 40 nM [1] < 40 nM [1] < 40 nM [1]

Cytotoxicity (IC₅₀ -
Cell Viability)

- HCT116 (Colorectal

cancer)

3.7 µM [1] 0.84 µM [1] ~0.1 µM (plateaued at

50% viability) [1]

- HeLa (Cervical

cancer)

6.0 nM [1] < 1.0 nM [1] < 1.0 nM [1]

Selectivity Exquisitely selective [3] Highly selective;

minimal off-targets
besides PLK4 (IC₅₀ =

43 nM) [1]

Highly selective;

minimal off-targets
besides PLK4 (IC₅₀ =

82 nM) [1]

Key Findings Used as a selective

control in the study.
Showed expected

phenotype of polyploidy
(4N DNA accumulation)

[1].

Improved cellular

potency over
SAR156497 in most

cell lines tested.
Showed polyploidy

phenotype [1].

Similar cellular potency

to Compound 1.
Induced cell cycle

arrest in some lines.
Showed polyploidy

phenotype [1].

Experimental Methodology
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The comparative data in the table above was generated using the following standard experimental protocols

[1]:

Biochemical Kinase Assays: To determine direct inhibition of Aurora A, B, and C kinase activity.
Cellular Target Engagement (Western Blot):

Aurora A Inhibition: Measured by reduction in Aurora A autophosphorylation at T288 in
HCT116 cells.

Aurora B Inhibition: Measured by reduction in phosphorylation of histone H3 at serine 10
(pHH3) in HCT116 cells.

Cytotoxicity/Cell Viability (Cell Titer-Glo Assay): Quantified ATP levels to determine the number of
metabolically active cells after 72-hour compound treatment in a panel of cancer cell lines.

Cell Cycle Analysis (FACS): Used propidium iodide staining to measure DNA content in HCT116
cells after 48-hour treatment to observe the accumulation of polyploid cells (4N DNA content), a

classic cellular phenotype of Aurora B inhibition.
Selectivity Profiling (KINOMEscan): Screened against a panel of 468 human wild-type and mutant

kinases at 1 µM compound concentration to determine kinome-wide selectivity.

The Role of Aurora Kinases and Inhibitor Mechanism

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for proper cell division,

regulating processes like centrosome maturation, spindle assembly, and chromosome segregation [4] [5].

Their overexpression is frequently linked to various cancers [6] [5]. Most Aurora kinase inhibitors, including

SAR156497 and the compounds discussed, work by competitively binding to the ATP-binding site of the

kinases, blocking their activity [1] [7].

The following diagram illustrates the cellular process of mitosis and where Aurora kinases act, which is

disrupted by inhibitor compounds.
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Key Comparative Insights

SAR156497's Niche: It remains a benchmark for high selectivity, which is crucial for academic
research to dissect specific Aurora kinase functions without confounding off-target effects [1].
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Potency vs. Selectivity: Newer inhibitors like Compound 1 and 2 demonstrate that it is possible to

achieve improved cellular potency while maintaining excellent selectivity, though they may
introduce minimal off-target activity (e.g., against PLK4) [1].

Structural Basis for Selectivity: Co-crystal structures (e.g., of Compound 2 with Aurora A) reveal
that specific molecular interactions and the ability to induce a unique DFG-in conformation in the

activation segment contribute to the high selectivity observed in this inhibitor class [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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